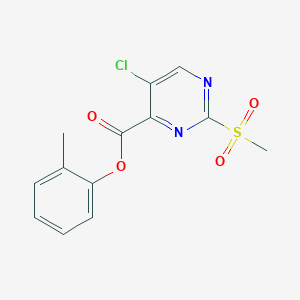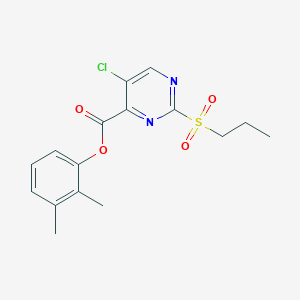
2-Methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is an organic compound with a complex structure that includes a pyrimidine ring substituted with a methylsulfonyl group, a chloro group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, leading to the formation of amino derivatives.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride or phosphorus pentachloride for introducing the chloro group.
Sulfonating Agents: Methanesulfonyl chloride for introducing the methylsulfonyl group.
Nucleophiles: Amines for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products
Amino Derivatives: Formed from substitution reactions with amines.
Sulfone and Sulfide Derivatives: Formed from oxidation and reduction reactions, respectively.
Carboxylic Acid: Formed from hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
2-Methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity . The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(4-Methylsulfonylphenyl)indole: Contains a methylsulfonyl group but with an indole ring instead of a pyrimidine ring.
Uniqueness
2-Methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is unique due to the combination of its functional groups and the pyrimidine ring, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H11ClN2O4S |
|---|---|
Peso molecular |
326.76 g/mol |
Nombre IUPAC |
(2-methylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O4S/c1-8-5-3-4-6-10(8)20-12(17)11-9(14)7-15-13(16-11)21(2,18)19/h3-7H,1-2H3 |
Clave InChI |
ZCYYPVSDURUAHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11307364.png)

![N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11307375.png)
![N-(2,3-dimethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11307383.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide](/img/structure/B11307386.png)
![N-(2-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11307396.png)


![1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11307422.png)
![2-ethoxy-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11307426.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11307428.png)
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11307430.png)
![2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11307457.png)
![N-(4-fluoro-2-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11307464.png)
